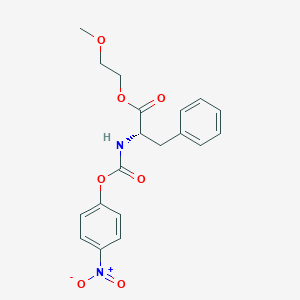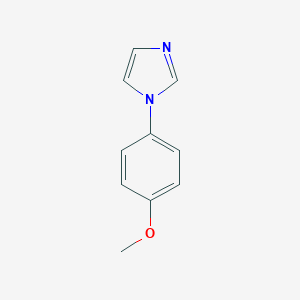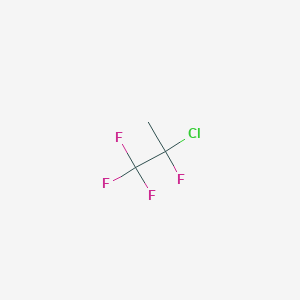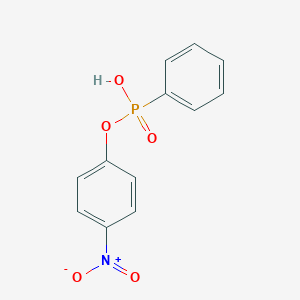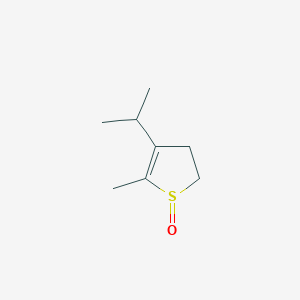
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) is an organic compound with the molecular formula C8H14OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) typically involves the oxidation of 4,5-Dihydro-3-isopropyl-2-methylthiophene. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperoxybenzoic acid, and peracetic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent thiophene compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives.
科学的研究の応用
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfur-containing structure allows it to form strong interactions with metal ions and other biomolecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, lacking the 1-oxide functional group.
4,5-Dihydro-2-methylthiophene: A similar compound without the isopropyl group.
3-Isopropylthiophene: A related compound without the 1-oxide and methyl groups.
Uniqueness
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) is unique due to the presence of both the isopropyl and methyl groups, as well as the 1-oxide functional group
特性
CAS番号 |
133966-46-8 |
|---|---|
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC名 |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3 |
InChIキー |
ZYCQZGYYLCESET-UHFFFAOYSA-N |
SMILES |
CC1=C(CCS1=O)C(C)C |
正規SMILES |
CC1=C(CCS1=O)C(C)C |
同義語 |
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


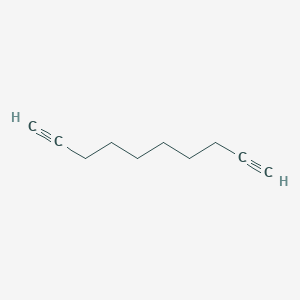
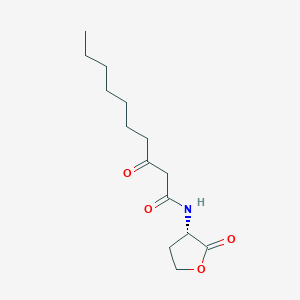
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

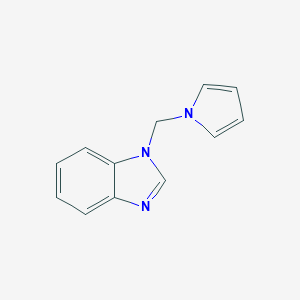

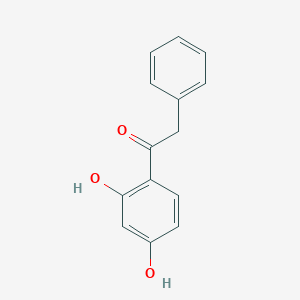
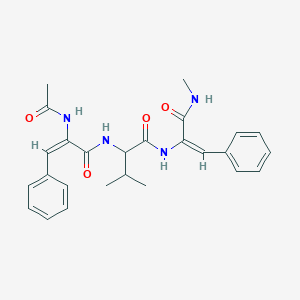
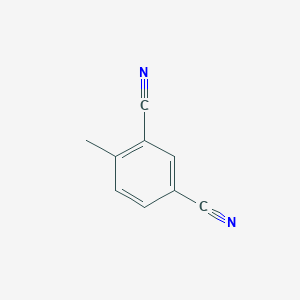
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
